REACTION_CXSMILES
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[CH:1]([C:3]1[N:4]=[CH:5][S:6][CH:7]=1)=O.[F-].[K+].[N+:10]([CH3:13])([O-:12])=[O:11].[CH:14](O)(C)C>>[N+:10]([C:13]([CH3:14])=[CH:1][C:3]1[N:4]=[CH:5][S:6][CH:7]=1)([O-:12])=[O:11] |f:1.2|
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Name
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|
Quantity
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280 mg
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Type
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reactant
|
Smiles
|
[F-].[K+]
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Name
|
|
Quantity
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14.46 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
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Name
|
|
Quantity
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10.9 g
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Type
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reactant
|
Smiles
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C(=O)C=1N=CSC1
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Name
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|
Quantity
|
100 mL
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Type
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reactant
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Smiles
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C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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62.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at 60 to 65° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was then stirred overnight at room temperature
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Duration
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8 (± 8) h
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Type
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DISTILLATION
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Details
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The solvent was distilled off under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue was dissolved in benzene (50 ml)
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Type
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ADDITION
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Details
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followed by the addition of acetic anhydride (12.29 g) and 4-(dimethylamino)pyridine (588 g)
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 hours
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Duration
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2 h
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Type
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DISTILLATION
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Details
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The solvent was distilled off under reduced pressure
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Type
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ADDITION
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Details
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Methylene chloride was added to the residue
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Type
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WASH
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Details
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The resulting mixture was washed with a saturated aqueous solution of sodium bicarbonate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was then dried over anhydrous sodium sulfate
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Type
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DISTILLATION
|
Details
|
distilled under reduced pressure
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Type
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CUSTOM
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Details
|
to remove the solvent
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Type
|
CUSTOM
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Details
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The residue was purified by chromatography on a silica gel column (hexane : ethyl acetate=1:1), whereby the title compound (8.73 g)
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Type
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CUSTOM
|
Details
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was obtained as vividly yellow crystals
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Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C(=CC=1N=CSC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |